N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features a furan ring, a tosyl group, and a dimethoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Furan Derivative: The furan ring can be synthesized through various methods, such as the Vilsmeier-Haack reaction, which involves the formylation of furan using DMF and POCl3.
Introduction of the Tosyl Group: The tosyl group is introduced via a reaction with tosyl chloride in the presence of a base like pyridine.
Coupling with Dimethoxybenzenesulfonamide: The final step involves coupling the furan-tosyl intermediate with 3,4-dimethoxybenzenesulfonamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The tosyl group can be reduced under specific conditions to yield the corresponding sulfonamide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the tosyl group can produce the corresponding sulfonamide .
Scientific Research Applications
N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its biological activity.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with biological targets. The furan ring can interact with enzymes or receptors, potentially inhibiting their activity. The tosyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carbaldehyde and furan-2-ylmethanol share the furan ring structure.
Tosyl Compounds: Tosylamide and tosyl chloride are similar in having the tosyl group.
Dimethoxybenzenesulfonamides: Compounds like 3,4-dimethoxybenzenesulfonyl chloride are structurally related.
Uniqueness
N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide is unique due to the combination of these three functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7S2/c1-15-6-8-16(9-7-15)30(23,24)21(19-5-4-12-29-19)14-22-31(25,26)17-10-11-18(27-2)20(13-17)28-3/h4-13,21-22H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVXRPLELVRGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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